- Dual kinase-bromodomain inhibitors, World Intellectual Property Organization, , ,

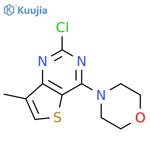

Cas no 955979-02-9 (Thieno3,2-dpyrimidine-6-carboxaldehyde, 2-chloro-7-methyl-4-(4-morpholinyl)-)

955979-02-9 structure

Nom du produit:Thieno3,2-dpyrimidine-6-carboxaldehyde, 2-chloro-7-methyl-4-(4-morpholinyl)-

Numéro CAS:955979-02-9

Le MF:C12H12ClN3O2S

Mégawatts:297.760580062866

CID:2105228

PubChem ID:56648582

Thieno3,2-dpyrimidine-6-carboxaldehyde, 2-chloro-7-methyl-4-(4-morpholinyl)- Propriétés chimiques et physiques

Nom et identifiant

-

- 2-chloro-7-methyl-4-morpholinothieno[3,2-d]pyrimidine-6-carbaldehyde

- 2-Chloro-7-methyl-4-(4-morpholinyl)thieno[3,2-d]pyrimidine-6-carboxaldehyde (ACI)

- 2-Chloro-7-methyl-4-(morpholin-4-yl)thieno[3,2-d]pyrimidine-6-carboxaldehyde

- 2-Chloro-7-methyl-4-morpholin-4-ylthieno[3,2-d]pyrimidine-6-carbaldehyde

- DTXSID001143316

- 2-Chloro-7-methyl-4-(4-morpholinyl)thieno[3,2-d]pyrimidine-6-carboxaldehyde

- BCP14844

- CS-M2503

- 955979-02-9

- AKOS037649669

- DA-26400

- 2-Chloro-7-methyl-4-morpholinothieno-[3,2-d]pyrimidine-6-carbaldehyde

- PNFPJVXECCRKQD-UHFFFAOYSA-N

- Thieno[3,2-d]pyrimidine-6-carboxaldehyde, 2-chloro-7-methyl-4-(4-morpholinyl)-

- 2-chloro-7-methyl-4-morpholin-4-yl-thieno[3,2-d]pyrimidine-6-carbaldehyde

- CS-13126

- SCHEMBL190265

- Thieno3,2-dpyrimidine-6-carboxaldehyde, 2-chloro-7-methyl-4-(4-morpholinyl)-

-

- Piscine à noyau: 1S/C12H12ClN3O2S/c1-7-8(6-17)19-10-9(7)14-12(13)15-11(10)16-2-4-18-5-3-16/h6H,2-5H2,1H3

- La clé Inchi: PNFPJVXECCRKQD-UHFFFAOYSA-N

- Sourire: O=CC1=C(C)C2N=C(N=C(C=2S1)N1CCOCC1)Cl

Propriétés calculées

- Qualité précise: 297.0338755g/mol

- Masse isotopique unique: 297.0338755g/mol

- Comptage atomique isotopique: 0

- Nombre de donneurs de liaisons hydrogène: 0

- Nombre de récepteurs de liaison hydrogène: 5

- Comptage des atomes lourds: 19

- Nombre de liaisons rotatives: 2

- Complexité: 343

- Nombre d'unités de liaison covalente: 1

- Nombre de stéréocentres atomiques définis: 0

- Nombre non défini de stéréocentres atomiques: 0

- Nombre de centres stéréoscopiques d'obligations fixes: 0

- Nombre indéfini de centres stéréoscopiques bond: 0

- Surface topologique des pôles: 83.6Ų

- Le xlogp3: 2.5

Thieno3,2-dpyrimidine-6-carboxaldehyde, 2-chloro-7-methyl-4-(4-morpholinyl)- PrixPlus >>

| Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM338030-1g |

2-Chloro-7-methyl-4-morpholinothieno[3,2-d]pyrimidine-6-carbaldehyde |

955979-02-9 | 95%+ | 1g |

$1400 | 2024-07-18 | |

| TRC | T430623-10mg |

Thieno[3,2-d]pyrimidine-6-carboxaldehyde, 2-chloro-7-methyl-4-(4-morpholinyl)- |

955979-02-9 | 10mg |

$ 160.00 | 2022-06-02 | ||

| TRC | T430623-1mg |

Thieno[3,2-d]pyrimidine-6-carboxaldehyde, 2-chloro-7-methyl-4-(4-morpholinyl)- |

955979-02-9 | 1mg |

$ 50.00 | 2022-06-02 | ||

| Chemenu | CM338030-100mg |

2-Chloro-7-methyl-4-morpholinothieno[3,2-d]pyrimidine-6-carbaldehyde |

955979-02-9 | 95%+ | 100mg |

$683 | 2021-08-18 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1059934-100mg |

2-Chloro-7-methyl-4-morpholinothieno[3,2-d]pyrimidine-6-carbaldehyde |

955979-02-9 | 98% | 100mg |

¥3549.00 | 2024-04-24 | |

| Chemenu | CM338030-250mg |

2-Chloro-7-methyl-4-morpholinothieno[3,2-d]pyrimidine-6-carbaldehyde |

955979-02-9 | 95%+ | 250mg |

$700 | 2024-07-18 | |

| Chemenu | CM338030-250mg |

2-Chloro-7-methyl-4-morpholinothieno[3,2-d]pyrimidine-6-carbaldehyde |

955979-02-9 | 95%+ | 250mg |

$986 | 2021-08-18 | |

| Chemenu | CM338030-100mg |

2-Chloro-7-methyl-4-morpholinothieno[3,2-d]pyrimidine-6-carbaldehyde |

955979-02-9 | 95%+ | 100mg |

$420 | 2024-07-18 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1059934-250mg |

2-Chloro-7-methyl-4-morpholinothieno[3,2-d]pyrimidine-6-carbaldehyde |

955979-02-9 | 98% | 250mg |

¥6825.00 | 2024-04-24 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1059934-1g |

2-Chloro-7-methyl-4-morpholinothieno[3,2-d]pyrimidine-6-carbaldehyde |

955979-02-9 | 98% | 1g |

¥11830.00 | 2024-04-24 |

Thieno3,2-dpyrimidine-6-carboxaldehyde, 2-chloro-7-methyl-4-(4-morpholinyl)- Méthode de production

Synthetic Routes 1

Conditions de réaction

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 1 h, -78 °C

1.2 -78 °C; 2 h, -78 °C; -78 °C → rt; 2 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; 15 min, 0 °C

1.2 -78 °C; 2 h, -78 °C; -78 °C → rt; 2 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; 15 min, 0 °C

Référence

Synthetic Routes 2

Conditions de réaction

1.1 Reagents: Chloro(1-methylethyl)magnesium Solvents: Tetrahydrofuran ; 30 min, -10 °C

1.2 Reagents: Butyllithium ; 2.5 h, -10 °C

1.3 2.5 h, -10 °C

1.4 Reagents: Hydrochloric acid Solvents: Acetic acid , Isopropanol , Water ; 1.5 h, 50 °C

1.2 Reagents: Butyllithium ; 2.5 h, -10 °C

1.3 2.5 h, -10 °C

1.4 Reagents: Hydrochloric acid Solvents: Acetic acid , Isopropanol , Water ; 1.5 h, 50 °C

Référence

- Preparation of fused heterocyclic compound derivative as PARP-1/PI3K dual-target inhibitor and used for the treatment of tumors, China, , ,

Synthetic Routes 3

Conditions de réaction

1.1 Reagents: Butyllithium , Chloro(1-methylethyl)magnesium Solvents: Tetrahydrofuran , Heptane ; < -10 °C; 2 h, < -10 °C

1.2 < -10 °C; 1 - 2 h, < -10 °C

1.3 Reagents: Acetic acid , Hydrochloric acid Solvents: Isopropanol , Water ; < -10 °C → 55 °C; 50 - 55 °C; 1 - 3 h, 50 - 55 °C

1.2 < -10 °C; 1 - 2 h, < -10 °C

1.3 Reagents: Acetic acid , Hydrochloric acid Solvents: Isopropanol , Water ; < -10 °C → 55 °C; 50 - 55 °C; 1 - 3 h, 50 - 55 °C

Référence

- Process for the preparation of (S)-1-[4-[[2-(2-aminopyrimidin-5-yl)-7-methyl-4-morpholinothieno[3,2-d]pyrimidin-6-yl]methyl]piperazin-1-yl]-2-hydroxypropan-1-one (GDC-0980), United States, , ,

Synthetic Routes 4

Conditions de réaction

1.1 2 h, 190 °C

1.2 Reagents: Phosphorus oxychloride ; 6 h, reflux

1.3 Solvents: Methanol ; 1 h, rt

1.4 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 1 h, -78 °C

1.5 1 h, -78 °C; -78 °C → rt

1.2 Reagents: Phosphorus oxychloride ; 6 h, reflux

1.3 Solvents: Methanol ; 1 h, rt

1.4 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 1 h, -78 °C

1.5 1 h, -78 °C; -78 °C → rt

Référence

- Preparation of thienopyrimidines and furopyrimidines as lipid kinase inhibitors for treating cancer and other diseases, World Intellectual Property Organization, , ,

Synthetic Routes 5

Conditions de réaction

1.1 Reagents: Phosphorus oxychloride Solvents: Acetonitrile ; 24 h, reflux; cooled

1.2 Reagents: Water ; < 20 °C

1.3 Solvents: Methanol ; 1 h, rt

1.4 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 1 h, -78 °C

1.5 1 h, -78 °C; -78 °C → rt; 2 h, rt

1.2 Reagents: Water ; < 20 °C

1.3 Solvents: Methanol ; 1 h, rt

1.4 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 1 h, -78 °C

1.5 1 h, -78 °C; -78 °C → rt; 2 h, rt

Référence

- Preparation of thienopyrimidine derivatives as PI3 kinase inhibitors, World Intellectual Property Organization, , ,

Synthetic Routes 6

Conditions de réaction

1.1 Reagents: Butyllithium , Chloro(1-methylethyl)magnesium Solvents: Tetrahydrofuran , Heptane ; 2 h, < -8 °C

1.2 1 h, < -8 °C

1.3 Reagents: Acetic acid , Hydrochloric acid Solvents: Isopropanol , Water ; -8 °C → 55 °C; 1 h, 50 - 55 °C

1.2 1 h, < -8 °C

1.3 Reagents: Acetic acid , Hydrochloric acid Solvents: Isopropanol , Water ; -8 °C → 55 °C; 1 h, 50 - 55 °C

Référence

- A Practical, Protecting-Group-Free Synthesis of a PI3K/mTOR Inhibitor, Organic Process Research & Development, 2015, 19(3), 416-426

Synthetic Routes 7

Conditions de réaction

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane , Water ; -78 °C; 2 h, -78 °C → -40 °C

1.2 2 h, -40 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; cooled

1.2 2 h, -40 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; cooled

Référence

- Discovery of a Potent, Selective, and Orally Available Class I Phosphatidylinositol 3-Kinase (PI3K)/Mammalian Target of Rapamycin (mTOR) Kinase Inhibitor (GDC-0980) for the Treatment of Cancer, Journal of Medicinal Chemistry, 2011, 54(21), 7579-7587

Synthetic Routes 8

Conditions de réaction

1.1 Reagents: Chloro(1-methylethyl)magnesium Solvents: Tetrahydrofuran ; 30 min, -70 °C

1.2 Reagents: Butyllithium ; -70 °C

1.3 2.5 h, -70 °C

1.4 Reagents: Hydrochloric acid Solvents: Acetic acid , Isopropanol , Water ; 1.5 h, 50 °C

1.2 Reagents: Butyllithium ; -70 °C

1.3 2.5 h, -70 °C

1.4 Reagents: Hydrochloric acid Solvents: Acetic acid , Isopropanol , Water ; 1.5 h, 50 °C

Référence

- Discovery of novel and potent PARP/PI3K dual inhibitors for the treatment of cancer, European Journal of Medicinal Chemistry, 2021, 217,

Thieno3,2-dpyrimidine-6-carboxaldehyde, 2-chloro-7-methyl-4-(4-morpholinyl)- Raw materials

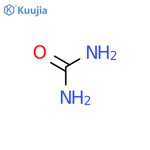

- Urea

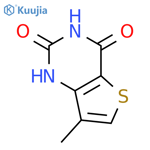

- 7-Methylthieno3,2-Dpyrimidine-2,4(1H,3H)-dione

- 2-Chloro-7-methyl-4-morpholinothieno[3,2-d]pyrimidine

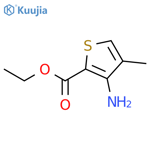

- Ethyl 3-amino-4-methylthiophene-2-carboxylate

Thieno3,2-dpyrimidine-6-carboxaldehyde, 2-chloro-7-methyl-4-(4-morpholinyl)- Preparation Products

Thieno3,2-dpyrimidine-6-carboxaldehyde, 2-chloro-7-methyl-4-(4-morpholinyl)- Littérature connexe

-

Wolfgang G. Zeier,Hong Zhu,Zachary M. Gibbs,Gerbrand Ceder,Wolfgang Tremel,G. Jeffrey Snyder J. Mater. Chem. C, 2014,2, 10189-10194

-

Maarit H. Lahtinen,Mamata Bhattarai,Satu J. Kirjoranta,Venla K. Juntti,Leena J. Peltonen,Petri O. Kilpeläinen Green Chem., 2019,21, 4691-4705

-

Pranjal Chandra,Hui-Bog Noh,Yoon-Bo Shim Chem. Commun., 2013,49, 1900-1902

955979-02-9 (Thieno3,2-dpyrimidine-6-carboxaldehyde, 2-chloro-7-methyl-4-(4-morpholinyl)-) Produits connexes

- 177423-00-6(tert-butyl (3R,4S,5S)-4-((S)-2-amino-N,3-dimethylbutanamido)-3-methoxy-5-methylheptanoate)

- 2142236-54-0(2,4-dimethyl-6-(1-methyl-1H-pyrazol-4-yl)piperidine)

- 2680737-21-5(tert-butyl N-(1-benzyl-5-bromo-1H-1,3-benzodiazol-2-yl)carbamate)

- 478042-84-1(ethyl 2-[3-cyano-4-(methylsulfanyl)-2-oxo-6-phenyl-1,2-dihydropyridin-1-yl]acetate)

- 1807230-37-0(3-Chloro-2-nitro-5-(trifluoromethyl)pyridine)

- 2680611-44-1(2-{(tert-butoxy)carbonyl(prop-2-yn-1-yl)amino}-2-(2,4,6-trimethylphenyl)acetic acid)

- 1485472-51-2(3-Hydroxy-1-(3-methoxyphenyl)cyclobutane-1-carboxylic acid)

- 860786-27-2(4-(3-Methoxyphenyl)-5-methyl-2-(4-nitrobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one)

- 2764021-79-4(5-(Tert-butoxy)-4-fluoro-2-{[(prop-2-en-1-yloxy)carbonyl]amino}benzoic acid)

- 1060202-98-3(2-({3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-N-(prop-2-en-1-yl)acetamide)

Fournisseurs recommandés

Zouping Mingyuan Import and Export Trading Co., Ltd

Membre gold

Fournisseur de Chine

Réactif

Tiancheng Chemical (Jiangsu) Co., Ltd

Membre gold

Fournisseur de Chine

Lot

Zhangzhou Sinobioway Peptide Co.,Ltd.

Membre gold

Fournisseur de Chine

Réactif

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

Membre gold

Fournisseur de Chine

Lot

Wuhan ChemNorm Biotech Co.,Ltd.

Membre gold

Fournisseur de Chine

Réactif